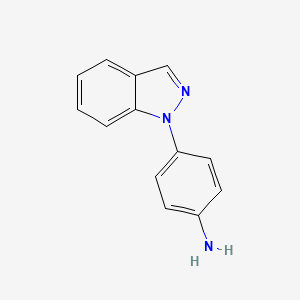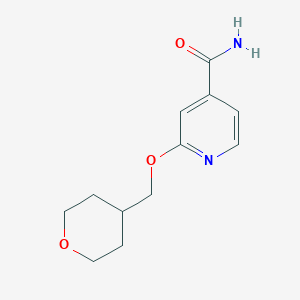![molecular formula C27H30N6O2 B2599970 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1185044-95-4](/img/structure/B2599970.png)
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a propanone group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis of complex heterocyclic compounds, including triazolo-pyridazine derivatives, due to their promising pharmacological properties. For instance, a study by Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the compound's relevance in developing new therapeutic agents for diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Furthermore, structural analysis and synthesis methodologies play a critical role in the development of these compounds. Xu et al. (2016) conducted a study on an arylpiperazine derivative, closely related to the compound , providing valuable insights into its bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking. This research underscores the importance of structural analysis in understanding the compound's interaction mechanisms and its potential as a selective antagonist Xu, Shao, Xu, Jiang, & Yuan, 2016.
Therapeutic Applications and Drug Discovery
The compound and its derivatives have shown potential in various therapeutic applications. Research by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , to evaluate their antimicrobial activity. This study revealed promising antimicrobial properties against specific bacterial and fungal strains, indicating the compound's potential in addressing antimicrobial resistance Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021.
Additionally, the development of anticonvulsant drugs often explores the synthesis and characterization of novel heterocyclic compounds. The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been studied to understand their mechanisms of action and improve drug design. Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, offering insights into their pharmacological activity and guiding the development of more effective treatments Georges, Vercauteren, Evrard, & Durant, 1989.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-19-4-5-21(18-20(19)2)24-10-11-25-28-29-26(33(25)30-24)12-13-27(34)32-16-14-31(15-17-32)22-6-8-23(35-3)9-7-22/h4-11,18H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLREKROGIIGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)







![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)




